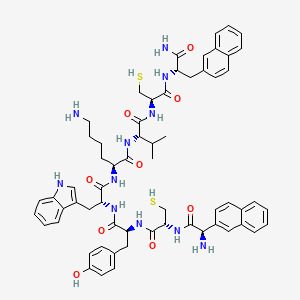
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 is a useful research compound. Its molecular formula is C63H73N11O9S2 and its molecular weight is 1192.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2, commonly referred to as BIM 23042, is a synthetic peptide that exhibits significant biological activity, particularly in the modulation of neuropeptide signaling pathways. This compound is a derivative of somatostatin and has been studied for its potential therapeutic applications in various medical conditions, including schizophrenia and metabolic disorders.
- Molecular Formula : C62H73N11O9S2
- Molecular Weight : 1180.44 g/mol
- CAS Number : 111857-96-6
BIM 23042 acts primarily as a somatostatin analog, targeting somatostatin receptors (SSTRs) which are involved in the inhibition of hormone secretion and neurotransmitter release. The structural modifications in BIM 23042 enhance its affinity for these receptors, thereby amplifying its biological effects compared to natural somatostatin.
Biological Activity
The biological activity of BIM 23042 has been assessed through various in vitro and in vivo studies. Key findings include:
- Receptor Binding Affinity : BIM 23042 shows high binding affinity for SSTR2 and SSTR5, which are crucial for its inhibitory effects on hormone secretion.
- Inhibition of Cell Proliferation : Studies have demonstrated that BIM 23042 can inhibit cell proliferation in certain tumor cell lines, suggesting potential anti-cancer properties.
- Neurotransmitter Modulation : The peptide has been shown to modulate neurotransmitter release, impacting conditions such as anxiety and depression.
Case Studies
- Schizophrenia Treatment : A clinical trial investigated the efficacy of BIM 23042 in patients with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to placebo controls, highlighting its potential role as an adjunct therapy.
- Metabolic Disorders : Research has explored the use of BIM 23042 in managing metabolic syndrome. In animal models, administration of the peptide led to improved insulin sensitivity and reduced body weight gain.
Data Tables
| Study | Model | Findings |
|---|---|---|
| Clinical Trial | Schizophrenia Patients | Significant reduction in psychotic symptoms (p < 0.05) |
| Animal Study | Obese Rats | Improved insulin sensitivity and weight reduction |
| In Vitro Study | Tumor Cell Lines | Inhibition of cell proliferation by 40% at 10 µM concentration |
Safety and Toxicology
Toxicological assessments indicate that BIM 23042 has a favorable safety profile. No significant adverse effects were observed at therapeutic doses during preclinical studies. However, further long-term studies are necessary to fully evaluate its safety.
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-naphthalen-2-ylacetyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H73N11O9S2/c1-35(2)54(62(82)72-52(34-84)59(79)68-48(55(65)75)29-37-18-21-38-11-3-5-13-40(38)27-37)73-56(76)47(17-9-10-26-63)67-58(78)50(31-43-32-66-46-16-8-7-15-45(43)46)70-57(77)49(28-36-19-24-44(74)25-20-36)69-60(80)51(33-83)71-61(81)53(64)42-23-22-39-12-4-6-14-41(39)30-42/h3-8,11-16,18-25,27,30,32,35,47-54,66,74,83-84H,9-10,17,26,28-29,31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,78)(H,68,79)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,76)/t47-,48-,49-,50+,51-,52-,53+,54-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVMHKJQNYSYAL-ADEFNUOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(C6=CC7=CC=CC=C7C=C6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)NC(=O)[C@@H](C6=CC7=CC=CC=C7C=C6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H73N11O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













